Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
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Overview
Description
Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethoxybenzoyl group, dimethoxy tetrahydroisoquinoline, and a benzoate ester, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-ethoxybenzoyl chloride, which is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the intermediate product. This intermediate is further reacted with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxy-2-hydroxybenzoate: Shares a similar benzoate ester structure but lacks the tetrahydroisoquinoline moiety.
Ethyl ((4-ethoxybenzoyl)amino)acetate: Contains an ethoxybenzoyl group but differs in the overall structure and functional groups.
Uniqueness
Ethyl 4-{[2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of ethoxybenzoyl, dimethoxy tetrahydroisoquinoline, and benzoate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C30H33NO7 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-ethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H33NO7/c1-5-36-23-11-7-20(8-12-23)29(32)31-16-15-22-17-27(34-3)28(35-4)18-25(22)26(31)19-38-24-13-9-21(10-14-24)30(33)37-6-2/h7-14,17-18,26H,5-6,15-16,19H2,1-4H3 |
InChI Key |
DRNOYIQUBYOVGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Origin of Product |
United States |
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